molecular formula C6H4Cl2O2 B128265 2,6-Dichlorohydroquinone CAS No. 20103-10-0

2,6-Dichlorohydroquinone

Cat. No.: B128265
CAS No.: 20103-10-0
M. Wt: 179 g/mol
InChI Key: QQAHQUBHRBQWBL-UHFFFAOYSA-N
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Description

2,6-Dichlorohydroquinone is a chemical compound characterized by the presence of two chlorine atoms substituted at the 2nd and 6th positions of a hydroquinone molecule.

Mechanism of Action

Target of Action

The primary target of 2,6-Dichlorohydroquinone is cytochrome P-448 . Cytochrome P-448 is an enzyme system closely associated with the activation of many carcinogenic substances .

Mode of Action

This compound, also known as Anthraflavic acid, acts as an effective and specific inhibitor of cytochrome P-448 . It can inhibit the activation pathways of microsomes and cytoplasm .

Biochemical Pathways

The degradation of chlorophenols in bacteria, such as pentachlorophenol, occurs via two main pathways, one of which involves this compound . Mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway . Polychlorinated phenols are utilized by bacteria via hydroquinone/hydroxyhydroquinone followed by the meta-cleavage of its aromatic ring with the formation of maleylacetate and then β-ketoadipate .

Pharmacokinetics

It is known that most of the drug metabolism is achieved by glucuronidation .

Result of Action

The result of the action of this compound is the inhibition of the activation pathways of microsomes and cytoplasm . This leads to a decrease in the activation of many carcinogenic substances .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the degradation of chlorophenols by bacteria, which involves this compound, depends on the degree of halogenation of the substrate . Furthermore, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

2,6-Dichlorohydroquinone interacts with various enzymes and proteins in biochemical reactions. For instance, it is known to be a substrate for the enzyme PcpA, a this compound dioxygenase from Sphingobium chlorophenolicum ATCC39723 . The interaction between this compound and these biomolecules often involves binding interactions, leading to enzyme activation or inhibition .

Cellular Effects

The effects of this compound on cells and cellular processes are complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, leading to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. Specific information on its localization or accumulation is currently limited .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorohydroquinone can be synthesized through several methods. One common approach involves the chlorination of hydroquinone. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions . The reaction proceeds as follows:

C6H4(OH)2+2Cl2C6H4Cl2(OH)2+2HClC_6H_4(OH)_2 + 2Cl_2 \rightarrow C_6H_4Cl_2(OH)_2 + 2HCl C6​H4​(OH)2​+2Cl2​→C6​H4​Cl2​(OH)2​+2HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorohydroquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dichlorohydroquinone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,6-Dibromohydroquinone
  • 2,6-Difluorohydroquinone
  • 2-Chloro-6-methylhydroquinone

Comparison: 2,6-Dichlorohydroquinone is unique due to its specific halogen substitution pattern, which influences its reactivity and interaction with enzymes. For example, 2,6-dibromohydroquinone and 2,6-difluorohydroquinone exhibit different binding affinities and reactivity profiles with enzymes like PcpA . The presence of chlorine atoms in this compound enhances its polarizability, making it a more suitable substrate for certain enzymatic reactions compared to its fluorinated or brominated counterparts .

Properties

IUPAC Name

2,6-dichlorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAHQUBHRBQWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173924
Record name 2,6-Dichloro-4-hydroquinone
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20103-10-0
Record name 2,6-Dichlorohydroquinone
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Record name 2,6-Dichloro-4-hydroquinone
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Record name 2,6-Dichlorohydroquinone
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Record name 2,6-Dichloro-4-hydroquinone
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Record name 2,6-dichlorohydroquinone
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Record name 2,6-DICHLOROHYDROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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